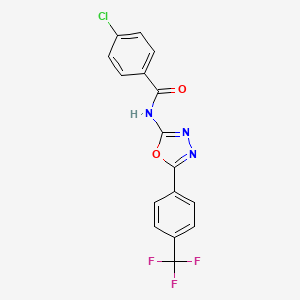

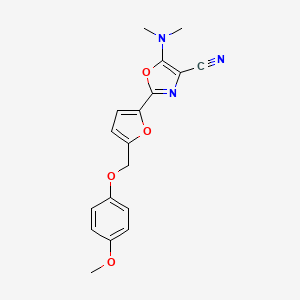

![molecular formula C7H8N4 B2746083 ([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine CAS No. 1512089-51-8](/img/structure/B2746083.png)

([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine” is a type of [1,2,4]triazolo[1,5-a]pyridine . It has a CAS Number of 1557509-99-5 and a molecular weight of 134.14 . The linear formula for this compound is C6 H6 N4 .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, including “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine”, often involves the oxidative cyclization of N-(2-pyridyl)amidines . This process can be facilitated by various oxidizers such as NaOCl, Pb(OAc)4, MnO2, or more environmentally friendly options like PIFA (PhI(OCOCF3)2) and I2/KI . Another common approach is the condensation of 2-aminopyridines with nitriles .Molecular Structure Analysis

The molecular structure of “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine” is based on the [1,2,4]triazolo[1,5-a]pyridine scaffold . The IUPAC Standard InChI for this compound is InChI=1S/C6H5N3/c1-2-4-9-6(3-1)7-5-8-9/h1-5H .Chemical Reactions Analysis

The chemical reactions involving “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine” are typically oxidative in nature . For instance, the conversion of N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines involves catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system . Another reaction involves the action of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate .Physical And Chemical Properties Analysis

The compound “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine” has a molecular weight of 119.1240 . It is a solid at room temperature .Mécanisme D'action

While the specific mechanism of action for “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine” is not mentioned in the search results, compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold have been used in drug design . For instance, drugs like GLPG0634 (filgotinib) and CEP33779, which are highly effective inhibitors of type I and II Janus kinases, are based on this backbone .

Orientations Futures

The [1,2,4]triazolo[1,5-a]pyridine scaffold, which includes “([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine”, continues to receive attention in medicinal chemistry due to its potential therapeutic applications . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods.

Propriétés

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridin-5-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-6-2-1-3-7-9-5-10-11(6)7/h1-3,5H,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWGEGUHONFWAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C(=C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

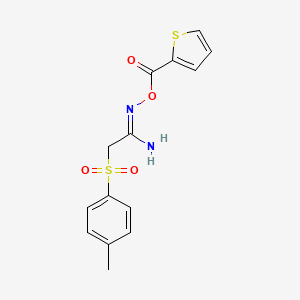

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(1H-pyrazol-1-ylmethyl)-1,3-thiazole](/img/structure/B2746007.png)

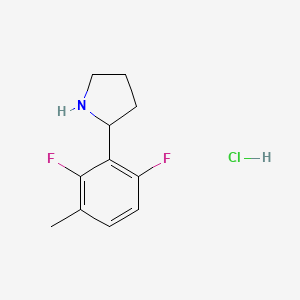

![Ethyl 1-(hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2746009.png)

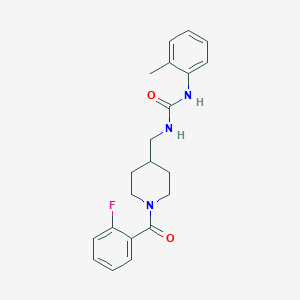

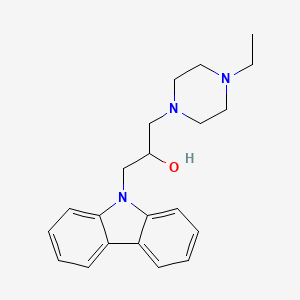

![{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2746013.png)

![methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2746017.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746019.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide](/img/structure/B2746021.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B2746022.png)